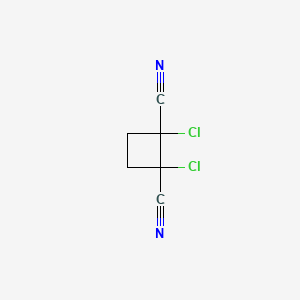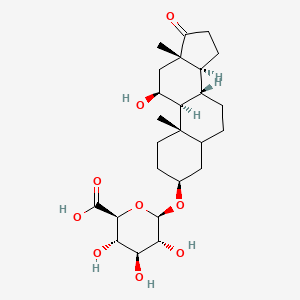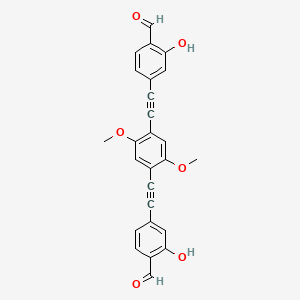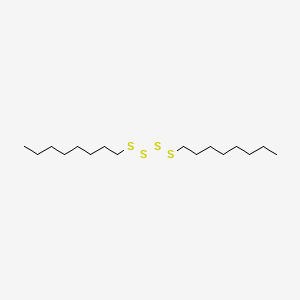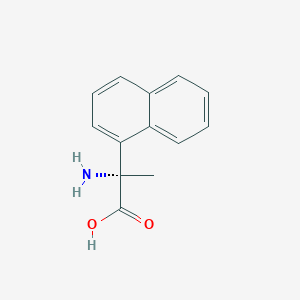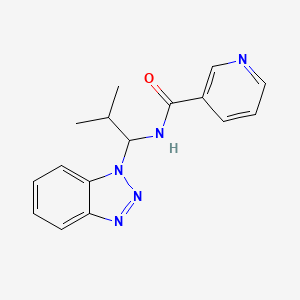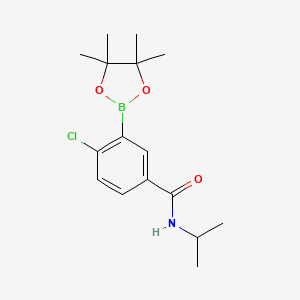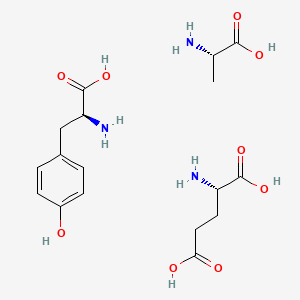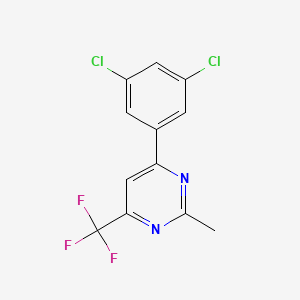
6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of dichlorophenyl and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzaldehyde and 2-methyl-4-(trifluoromethyl)pyrimidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired pyrimidine derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms on the phenyl ring allows for nucleophilic aromatic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.
科学研究应用
6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its chemical stability and biological activity.
作用机制
The mechanism of action of 6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting the associated biological processes. The presence of the trifluoromethyl group enhances its binding affinity to the target enzymes, leading to increased potency and selectivity.
相似化合物的比较
Similar Compounds
- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- 6-(3,5-Dichlorophenyl)-2-ethyl-4-(trifluoromethyl)pyrimidine
- 6-(3,5-Dichlorophenyl)-2-isopropyl-4-(trifluoromethyl)pyrimidine
Uniqueness
6-(3,5-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. The combination of dichlorophenyl and trifluoromethyl groups further enhances its stability and potency, making it a valuable compound for various applications.
属性
分子式 |
C12H7Cl2F3N2 |
|---|---|
分子量 |
307.09 g/mol |
IUPAC 名称 |
4-(3,5-dichlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H7Cl2F3N2/c1-6-18-10(5-11(19-6)12(15,16)17)7-2-8(13)4-9(14)3-7/h2-5H,1H3 |
InChI 键 |
MMPSXKAGCVUWCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


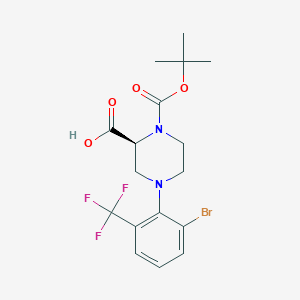
![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
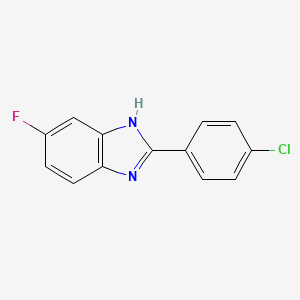
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
